14,15-Epoxy-5,8,11-eicosatrienoic acid
Overview
Description
14,15-EET is an EET obtained by formal epoxidation of the 14,15-double bond of arachidonic acid. It has a role as a mouse metabolite. It is a conjugate acid of a 14,15-EET(1-).
14,15-epoxy-5Z,8Z,11Z-eicosatrienoic acid is a natural product found in Homo sapiens with data available.
Scientific Research Applications
Metabolic Disease Regulation
14,15-Epoxy-5,8,11-eicosatrienoic acid, a type of epoxyeicosatrienoic acid (EET), plays a significant role in the regulation of metabolic diseases. EETs, derived from arachidonic acid, have been identified as beneficial in conditions like atherosclerosis, hypertension, cardiac hypertrophy, diabetes, non-alcoholic fatty liver disease, and kidney disease. EETs are hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to less active diols, suggesting that inhibition of sEH could increase EET levels, thus exerting anti-inflammatory effects and potentially preventing the development of various metabolic disorders. This understanding points towards sEH as a promising therapeutic target for metabolic diseases, highlighting the regulatory role of EETs in inflammation and vascular function, and their potential in therapeutic interventions (He et al., 2016).
Cardiovascular and Renal Function
EETs, including this compound, are instrumental in cardiovascular health and renal function. They are known to inhibit epithelial Na channel (ENaC) activity in the kidney, contributing to blood pressure regulation. Specifically, 11,12-EET, a close relative within the EET family, has been shown to mediate the inhibitory effect on ENaC and stimulate Ca2+-activated big conductance K channels in both the cortical collecting duct and afferent arterioles, facilitating vasodilation and highlighting the importance of EETs in modulating renal and vascular function. This underlines the potential of targeting the cytochrome P450 epoxygenase pathway, to which 14,15-EET belongs, in the treatment of hypertension and associated renal diseases (Capdevila & Wang, 2013).
Inflammation and Pain Management
The therapeutic applications of this compound extend to inflammation and pain management. Soluble epoxide hydrolase inhibitors, which prevent the breakdown of EETs, have shown promise in various studies for their potential to treat hypertension, diabetes, stroke, and pain by maintaining higher levels of anti-inflammatory EETs. These inhibitors highlight the broad therapeutic potential of modulating EET levels through pharmacological intervention, offering a novel approach to treating chronic pain and inflammatory conditions (Shen, 2010).
Mechanism of Action
Target of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid , and it primarily targets the 12-lipoxygenase enzyme .
Mode of Action
The compound interacts with its target, the 12-lipoxygenase enzyme, by inhibiting its activity . This interaction triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum and other intracellular stores in MDCK cells .
Biochemical Pathways
14,15-EET is a product of the cytochrome P450 (CYP) pathway, specifically produced by CYP2C23, CYP2B2, and CYP2C24 . It is converted into vicinal diols by epoxide hydrolases, resulting in a loss of much of its biological activity .
Pharmacokinetics
It is known to be found in human blood plasma , suggesting that it is absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of 12-lipoxygenase and the subsequent release of Ca2+ ions can have various effects on cellular functions . For example, it has been shown to induce concentration-related relaxations in bovine coronary arterial rings .
Action Environment
The action of 14,15-EET can be influenced by various environmental factors. For example, the presence of other compounds in the cellular environment can affect its stability and efficacy. Additionally, the specific cellular context, such as the type of cell and its physiological state, can also influence the compound’s action .
Future Directions
While studies to date imply that the EETs, EET-forming epoxygenases, and EET-inactivating sEH can be manipulated to control a wide range of human diseases, clinical studies have yet to prove this . Determination of the role of the EETs in human diseases is made particularly difficult because of the large number of EET-forming epoxygenases, large number of epoxygenase substrates other than arachidonic acid, and the large number of activities, some of which may be pathological or injurious, that the EETs possess .
Biochemical Analysis
Biochemical Properties
14,15-Epoxy-5,8,11-eicosatrienoic acid plays a significant role in biochemical reactions, particularly in the cardiovascular system. It is produced by the action of cytochrome P450 epoxygenases on arachidonic acid. This compound interacts with soluble epoxide hydrolase, which metabolizes it into dihydroxyeicosatrienoic acids. The interaction between this compound and soluble epoxide hydrolase is crucial for regulating its biological activity and stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have vasodilatory effects on endothelial cells, promoting the relaxation of blood vessels. Additionally, this compound modulates inflammatory responses in immune cells by inhibiting the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on the cell surface, leading to the activation of downstream signaling pathways. This compound can activate peroxisome proliferator-activated receptors, which regulate gene expression related to lipid metabolism and inflammation. Additionally, this compound can inhibit the activity of soluble epoxide hydrolase, thereby increasing its own stability and prolonging its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can be rapidly metabolized by soluble epoxide hydrolase. Long-term exposure to this compound has been associated with sustained vasodilatory effects and anti-inflammatory properties in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as vasodilation and anti-inflammatory properties. At high doses, this compound can lead to adverse effects, including hypotension and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 epoxygenases and soluble epoxide hydrolase. These enzymes play a crucial role in the biosynthesis and metabolism of this compound, affecting its levels and biological activity. The compound can also influence metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by its binding affinity to these transporters and proteins, affecting its accumulation and activity in different cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and plasma membrane. Its activity and function are influenced by its subcellular localization, which is directed by specific targeting signals and post-translational modifications. These modifications ensure that this compound reaches the appropriate cellular compartments to exert its effects .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 14,15-Epoxy-5,8,11-eicosatrienoic acid can be achieved through the epoxidation of eicosatrienoic acid at the 14,15 positions.", "Starting Materials": [ "Eicosatrienoic acid", "MCPBA (meta-chloroperoxybenzoic acid)", "Chloroform", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Dissolve eicosatrienoic acid in chloroform", "Add MCPBA to the solution and stir at room temperature for several hours", "Quench the reaction with methanol", "Extract the product with chloroform", "Wash the organic layer with water and brine", "Dry over anhydrous magnesium sulfate", "Concentrate the solution under reduced pressure", "Dissolve the residue in a solution of sodium hydroxide", "Stir the solution at room temperature for several hours", "Acidify the solution with hydrochloric acid", "Extract the product with ethyl acetate", "Dry over anhydrous magnesium sulfate", "Concentrate the solution under reduced pressure to obtain 14,15-Epoxy-5,8,11-eicosatrienoic acid" ] } | |
CAS No. |
197508-62-6 |
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10- |
InChI Key |
JBSCUHKPLGKXKH-ILYOTBPNSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 13-HEpETrE formed in rat epidermal microsomes?
A1: The research paper by McGuire et al. [] demonstrates that 13-HEpETrE is generated as an intermediate metabolite during the conversion of 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE). This conversion occurs both in the presence and absence of NADPH. While the exact mechanism of 13-HEpETrE formation isn't explicitly detailed, the study suggests that rat epidermal microsomes possess the enzymatic machinery to catalyze this reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.